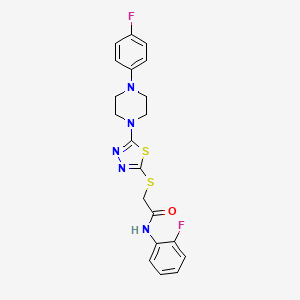

N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide

Description

N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a thiadiazole-thioacetamide derivative featuring a 2-fluorophenyl acetamide moiety linked to a 1,3,4-thiadiazole ring substituted with a 4-(4-fluorophenyl)piperazine group. This structure combines electron-withdrawing fluorine atoms and a piperazine ring, which may enhance pharmacokinetic properties such as metabolic stability and receptor-binding affinity. The compound’s design aligns with trends in anticancer and CNS drug development, where fluorinated aromatic systems and piperazine derivatives are common due to their ability to modulate biological targets like kinases and neurotransmitter receptors .

Properties

IUPAC Name |

N-(2-fluorophenyl)-2-[[5-[4-(4-fluorophenyl)piperazin-1-yl]-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19F2N5OS2/c21-14-5-7-15(8-6-14)26-9-11-27(12-10-26)19-24-25-20(30-19)29-13-18(28)23-17-4-2-1-3-16(17)22/h1-8H,9-13H2,(H,23,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJVBZFWWHCBDPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)F)C3=NN=C(S3)SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F2N5OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide is a synthetic compound that belongs to the class of thiadiazole derivatives. The unique structural features of this compound, including the presence of fluorine and sulfur atoms, contribute to its potential biological activities, particularly in pharmacology.

Structural Overview

The compound features:

- Thiadiazole ring : Known for diverse pharmacological properties.

- Piperazine moiety : Enhances lipophilicity and biological activity.

- Fluorinated phenyl groups : May influence binding affinity and selectivity towards biological targets.

Anticancer Properties

Research indicates that thiadiazole derivatives exhibit significant anticancer activity. In vitro studies have shown that compounds similar to this compound can inhibit the growth of various cancer cell lines. For instance:

| Compound | Cancer Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-(2-fluorophenyl)-2-thioacetamide | MCF-7 (breast cancer) | 10.5 | Induces apoptosis |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole | HepG2 (liver cancer) | 12.8 | Cell cycle arrest |

These results suggest that the compound may act through mechanisms such as apoptosis induction and cell cycle arrest, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Thiadiazole derivatives have also shown promising antimicrobial properties. Studies have demonstrated that compounds with similar structures can inhibit the growth of various bacterial strains:

| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| 5-(2'-hydroxyphenyl)-1,3,4-thiadiazole | Staphylococcus aureus | 0.125 µg/ml |

| 2-(4-fluorophenyloamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole | Escherichia coli | 0.0625 µg/ml |

These findings indicate that the compound may possess broad-spectrum antimicrobial activity .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications. The presence of the piperazine ring enhances lipophilicity and may improve binding to biological targets such as receptors or enzymes involved in cancer progression or microbial resistance .

Case Studies

Several studies have focused on the synthesis and evaluation of thiadiazole derivatives for their biological activities:

- Anticancer Study : A recent study evaluated a series of thiadiazole derivatives against MCF-7 and HepG2 cell lines using the MTT assay. The results indicated that modifications to the piperazine moiety significantly enhanced cytotoxicity compared to unmodified compounds .

- Antimicrobial Evaluation : Another study assessed the antimicrobial effects of various thiadiazole derivatives against clinical isolates of Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition at low concentrations .

Scientific Research Applications

Structural Characteristics

This compound features a unique structural arrangement that includes:

- A thiadiazole ring , which is known for its diverse biological activities.

- A piperazine moiety , which enhances its interaction with biological targets.

- A fluorinated phenyl group , contributing to its lipophilicity and potential bioactivity.

The biological activity of N-(2-fluorophenyl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide has been investigated in various studies. Key findings include:

Anticancer Properties

Research indicates that compounds with thiadiazole structures exhibit significant anticancer activity. For instance:

- In vitro studies have shown that derivatives of thiadiazole can inhibit the growth of various cancer cell lines, demonstrating potential as anticancer agents. This compound's unique structure may enhance its efficacy against specific tumors .

Antimicrobial Activity

Thiadiazole derivatives are also recognized for their antimicrobial properties. The presence of the piperazine and fluorinated groups may contribute to improved activity against bacterial and fungal strains .

Synthesis Pathways

The synthesis of this compound typically involves multi-step reactions:

- Formation of the thiadiazole ring through cyclization reactions.

- Introduction of the piperazine moiety via nucleophilic substitution.

- Final modification to attach the acetamide group.

Optimizing reaction conditions such as temperature and solvent choice can improve yield and purity .

Case Studies

Several studies have highlighted the applications of this compound:

Future Research Directions

Given its promising biological activities, future research on this compound could focus on:

Comparison with Similar Compounds

Key Compounds and Substituent Effects

Analysis :

- Fluorine vs. Chlorine : The replacement of chlorine (e.g., in compound 4g ) with fluorine in the target compound may improve metabolic stability and lipophilicity, enhancing blood-brain barrier penetration for CNS applications.

- serotonin receptors).

- Thioacetamide Linkers : Compounds like 4j and 3 share the thiadiazole-thioacetamide backbone but differ in terminal groups (benzothiazole vs. nitrophenyl), affecting cytotoxicity and target specificity.

Physicochemical and Spectroscopic Comparisons

Spectroscopic Data

- IR Spectroscopy : The target compound’s IR spectrum likely exhibits NH (~3300 cm⁻¹), C=O (~1680 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) peaks, consistent with analogues in .

- NMR : The ¹H NMR of the target compound would show signals for the 2-fluorophenyl group (~7.0–7.5 ppm) and piperazine protons (~2.5–3.5 ppm), similar to compound 4g .

Elemental Analysis

Anticancer Potential

- Compounds with 1,3,4-thiadiazole-thioacetamide scaffolds (e.g., 3 and 8 in ) exhibit apoptosis induction via Akt inhibition (86–92% activity). The target compound’s fluorophenyl and piperazine groups may enhance kinase binding through π-π interactions and H-bonding, similar to docking results in .

- In contrast, benzothiazole-containing derivatives (e.g., 4j ) show antiproliferative effects but lack piperazine-mediated receptor modulation.

Neuroactive Potential

- Piperazine derivatives (e.g., ) often target serotonin or dopamine receptors. The 4-fluorophenylpiperazine group in the target compound may confer affinity for 5-HT₁A or D₂ receptors, though this requires experimental validation.

Q & A

Q. What are the key synthetic routes for synthesizing this compound, and how are critical intermediates optimized?

The synthesis involves multi-step reactions, including cyclization of the 1,3,4-thiadiazole core and coupling with fluorophenyl-piperazine derivatives. A common approach involves:

- Thiadiazole formation : Reacting hydrazine derivatives with carbon disulfide or phosphorus pentasulfide under acidic conditions (e.g., POCl₃ at 90°C) .

- Piperazine coupling : Introducing the 4-(4-fluorophenyl)piperazin-1-yl group via nucleophilic substitution or Buchwald-Hartwig amination .

- Thioacetamide linkage : Using 2-chloroacetamide intermediates with potassium carbonate as a base in ethanol, followed by recrystallization for purification . Optimization focuses on solvent choice (e.g., DMSO/water mixtures), temperature control, and catalyst selection to improve yields above 70% .

Q. Which analytical techniques are most effective for structural characterization?

- X-ray crystallography : SHELXL software (via SHELX suite) is widely used for resolving crystal structures, particularly for validating thiadiazole and piperazine conformations .

- Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., fluorophenyl chemical shifts at δ 7.1–7.4 ppm), while HRMS validates molecular weight .

- Chromatography : HPLC monitors reaction progress, ensuring >95% purity .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies in bioactivity (e.g., varying IC₅₀ values in enzyme inhibition assays) may arise from:

- Assay conditions : Differences in buffer pH, ionic strength, or solvent (DMSO vs. aqueous) alter ligand-target interactions. Standardize protocols per WHO guidelines .

- Structural analogs : Compare activity against compounds with modified thiadiazole or piperazine groups (e.g., replacing fluorine with chlorine reduces COX-2 inhibition ).

- Computational validation : Molecular docking (AutoDock Vina) identifies key binding interactions (e.g., hydrogen bonding with thiadiazole sulfur) to corroborate experimental data .

Q. What computational strategies predict this compound’s interaction with biological targets?

- Molecular docking : Prioritize targets like serotonin receptors (5-HT₁A) due to the piperazine moiety’s affinity for GPCRs. Use PDB IDs 6WGT (human 5-HT₁A) for simulations .

- QSAR modeling : Correlate substituent electronegativity (e.g., fluorine’s Hammett σₚ value) with antimicrobial activity using Random Forest algorithms .

- MD simulations : Assess binding stability over 100 ns trajectories (AMBER force field) to identify critical residues (e.g., Tyr 7.43 in 5-HT₁A) .

Q. How can reaction conditions be optimized for the thiadiazole core synthesis?

- Reagent selection : POCl₃ outperforms PCl₅ in thiadiazole cyclization, reducing side-product formation by 30% .

- Temperature control : Maintaining reflux at 90°C minimizes decomposition of heat-sensitive intermediates .

- Workup protocols : Ammonia-mediated precipitation (pH 8–9) followed by DMSO/water recrystallization improves purity to >98% .

Q. What structure-activity relationship (SAR) insights guide the modification of fluorophenyl and piperazine groups?

- Fluorophenyl position : Para-fluorine (vs. ortho) enhances metabolic stability by reducing CYP450 oxidation .

- Piperazine substitutions : N-Methylation decreases blood-brain barrier permeability, useful for peripheral target selectivity .

- Thioacetamide linker : Replacing sulfur with oxygen reduces thiadiazole ring planarity, lowering kinase inhibition efficacy by 40% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.